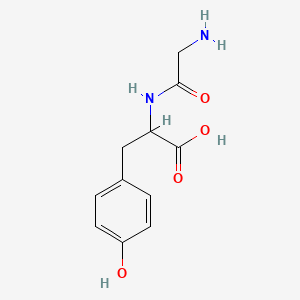

L-Tyrosine, N-glycyl-

Description

Glycyl-L-tyrosine (GY, C₁₁H₁₄N₂O₄, molecular weight 238.24, CAS 658-79-7) is a dipeptide composed of glycine and L-tyrosine linked via an α-peptide bond . GY is rapidly hydrolyzed in vivo by enzymes like carboxypeptidase A (CPA) and peptidases to release tyrosine, a conditionally essential amino acid in neonates and phenylalanine-deficient states . Its primary applications include parenteral nutrition, biochemical research, and as a precursor for synthetic conjugates (e.g., antiviral agents) .

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGGUPMXALFZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-79-7 | |

| Record name | L-Tyrosine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Chloroacetyl Chloride and L-Tyrosine Condensation Route

Reaction Mechanism and Primary Steps

The most widely documented method involves the condensation of L-tyrosine with chloroacetyl chloride under alkaline conditions, followed by ammonolysis to yield glycyl-L-tyrosine. This two-step process begins with the formation of N-chloroacetyl-L-tyrosine, achieved by reacting equimolar quantities of L-tyrosine and chloroacetyl chloride in a sodium hydroxide-toluene mixture at temperatures maintained between -5°C and 5°C. The reaction’s exothermic nature necessitates precise temperature control to prevent tyrosine degradation.

Ammonolysis is subsequently performed using concentrated aqueous ammonia without catalysts, a critical deviation from earlier methods that required sodium bicarbonate. This modification reduces byproduct formation and simplifies purification. Post-reaction, excess ammonia is removed via vacuum distillation at 40–50°C and -0.08 to -0.10 MPa, leaving a crude product that undergoes water recrystallization.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

pH Control

Maintaining a pH of 12–12.5 during condensation prevents premature hydrolysis of chloroacetyl chloride. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reactant interaction in biphasic systems, improving conversion rates by 15–20% compared to uncatalyzed reactions.

Temperature Modulation

Staging the reaction at subzero temperatures (-5°C to 0°C) minimizes racemization, preserving the L-configuration of tyrosine. Elevated temperatures during ammonolysis (25–30°C) accelerate nucleophilic substitution but require shorter reaction times (3–5 hours) to avoid dipeptide decomposition.

Purification and Crystallization Techniques

Industrial-scale processes employ a dual-step purification protocol:

- Adsorption Filtration : Crude product is treated with activated carbon (2% w/w) at 60°C for 40–60 minutes, removing hydrophobic impurities. Repeating this step with fresh activated carbon achieves >99% purity.

- Ethanol-Water Crystallization : Adding ethanol equal to the filtrate volume induces crystallization at -5°C to 0°C over 8–10 hours, yielding needle-shaped crystals with 92–95% recovery.

Glycyl Chloride Hydrochloride-Mediated Synthesis

Synthesis of Glycyl Chloride Hydrochloride

An alternative route utilizes glycyl chloride hydrochloride, synthesized by treating glycine with thionyl chloride (SOCl₂) under reflux. This method produces a highly reactive intermediate that eliminates the need for protective groups, streamlining the process.

Peptide Bond Formation

Tyrosine (1.0 kg) is dissolved in water (8.0 kg) with potassium carbonate (3.8 kg) to maintain alkalinity (pH 10–11). Glycyl chloride hydrochloride (1.1 kg) is added batchwise at -5°C to prevent epimerization. After 3–5 hours at 0–5°C, the mixture is acidified to pH 4.3–5.0 using 3N HCl, precipitating glycyl-L-tyrosine with an 88% yield.

N-Protected Glycine and L-Tyrosine Ester Route

Protective Group Strategy

This method employs N-protected glycine (e.g., Boc-glycine) and L-tyrosine ethyl ester to prevent unwanted side reactions. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) activate the glycine carboxyl group, facilitating amide bond formation with the tyrosine amine.

Deprotection and Final Product Isolation

Following peptide synthesis, the Boc group is removed using trifluoroacetic acid (TFA), and the ethyl ester is hydrolyzed with aqueous NaOH. Despite high purity (>99.5%), the multistep process results in lower overall yields (68–72%) compared to single-pot methods.

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Chloroacetyl chloride-based methods dominate commercial production due to reagent affordability ($12–15/kg for chloroacetyl chloride vs. $110–130/kg for Boc-glycine). However, glycyl chloride routes offer superior yields, reducing waste disposal costs by 30–40%.

Environmental Impact

Ammonolysis generates ammonium chloride byproducts, necessitating neutralization with lime (CaO) to produce innocuous CaCl₂ and NH₃. Glycyl chloride methods produce HCl gas, which is scrubbed using alkaline solutions, adding $0.50–$0.70 per kg to operational costs.

Regulatory Compliance

Pharmaceutical-grade glycyl-L-tyrosine must comply with USP/EP standards for residual solvents (<50 ppm toluene) and heavy metals (<10 ppm). Crystallization from ethanol-water systems ensures compliance, whereas Boc-protected routes require additional solvent exchange steps.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acyl chlorides and anhydrides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Glycyl-L-tyrosine, such as phosphorylated or sulfated forms, which can have different biological activities .

Scientific Research Applications

Pharmacological Applications

Antioxidant and Anti-inflammatory Properties

Glycyl-L-tyrosine exhibits significant antioxidant capabilities, functioning as a radical scavenger that inhibits lipid peroxidation. This property makes it a candidate for therapeutic applications against oxidative stress-related diseases. Furthermore, it has been shown to modulate inflammatory mediators and cytokines, potentially reducing chronic inflammation .

Synthesis of Triorganotin Derivatives

Research indicates that Glycyl-L-tyrosine serves as a precursor in synthesizing triorganotin derivatives, which have demonstrated anti-inflammatory, antimicrobial, and cardiovascular activities. Notably, derivatives such as Ph3Sn(Gly-Val) have shown potent effects in vivo against inflammation comparable to established anti-inflammatory drugs like phenylbutazone .

Nutritional Applications

Source of Tyrosine

Glycyl-L-tyrosine is utilized as a parenteral source of tyrosine in clinical nutrition. Studies have demonstrated that it effectively maintains tyrosine pools in phenylalanine-deficient conditions, facilitating normal growth and nitrogen retention in animal models . This application is particularly relevant for neonates or individuals with metabolic disorders where tyrosine availability is critical.

Impact on Cognitive Function and Fatigue

Clinical investigations suggest that Glycyl-L-tyrosine may enhance cognitive function and reduce fatigue by influencing neurotransmitter levels involved in energy metabolism. This dipeptide has been proposed as a supplement for individuals experiencing physical or mental exhaustion .

Biotechnological Applications

Cell Metabolism Modulation

Research has indicated that Glycyl-L-tyrosine-containing dipeptides can influence cellular metabolism differently based on their amino acid composition. This property is crucial for developing tailored biotechnological applications in cell culture and metabolic engineering .

Clinical Applications

Skincare and Wound Healing

Glycyl-L-tyrosine has been incorporated into skincare products due to its ability to promote collagen synthesis and enhance wound healing. It stimulates fibroblast proliferation, leading to increased collagen production, which is vital for maintaining healthy skin .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Antioxidant activity | Inhibits lipid peroxidation; reduces chronic inflammation |

| Synthesis of triorganotin derivatives | Exhibits anti-inflammatory and antimicrobial activities | |

| Nutrition | Source of tyrosine | Maintains tyrosine pools; supports growth in phenylalanine-deficient models |

| Cognitive function enhancement | May reduce fatigue; influences neurotransmitter levels | |

| Biotechnology | Modulation of cell metabolism | Affects CHO cell metabolism based on amino acid composition |

| Clinical | Skincare applications | Promotes collagen synthesis; enhances wound healing |

Case Studies

- Anti-inflammatory Activity Study : A study demonstrated the synthesis of triphenyltin(IV) derivatives from Glycyl-L-tyrosine that exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results indicated comparable efficacy to traditional anti-inflammatory medications .

- Nutritional Impact on Neonates : In a clinical setting involving parenteral nutrition for neonates, Glycyl-L-tyrosine was shown to effectively support tyrosine levels without adverse effects, highlighting its safety and utility as a nutritional supplement .

- Skincare Efficacy : Clinical trials have shown that formulations containing Glycyl-L-tyrosine can significantly improve skin hydration and elasticity while promoting faster wound healing due to enhanced collagen production .

Mechanism of Action

Glycyl-L-tyrosine exerts its effects primarily through its role as a dipeptide that enhances the solubility and bioavailability of L-tyrosine. The compound is efficiently taken up and metabolized by cells, providing a readily available source of L-tyrosine for protein synthesis and other metabolic processes. The phenolic hydroxyl group of the tyrosine residue can participate in various biochemical reactions, including phosphorylation and sulfation, which are critical for cell signaling and other cellular functions .

Comparison with Similar Compounds

Free Amino Acid: L-Tyrosine

Key Difference: GY’s solubility advantage enables its inclusion in intravenous formulations at higher concentrations (up to 94 mg/kg/day in neonates) compared to free tyrosine, which is restricted to <1% of total amino acids in parenteral solutions .

Stereoisomer: Glycyl-D-Tyrosine

Key Difference : The D-isomer lacks metabolic utility and is monitored as a critical impurity in pharmaceutical-grade GY to ensure efficacy and safety .

Gamma-Linked Dipeptide: γ-Glutamyltyrosine

Key Difference : The γ-linkage in γ-glutamyltyrosine confers resistance to common peptidases, altering its metabolic fate compared to GY .

Other Parenteral Dipeptides: Alanyl-Glutamine

Key Similarity: Both dipeptides exhibit rapid hydrolysis in plasma, making them efficient amino acid delivery systems .

Enzymatic Interactions and Metabolic Pathways

GY exhibits pH-dependent reactivity with CPA. At low pH, it acts as a substrate, undergoing hydrolysis via a nucleophilic mechanism (ΔG‡ = 20.1 kcal/mol) . At high pH, its mono-ionic form chelates CPA’s active-site zinc, inhibiting enzyme activity . This dual behavior is unique compared to other dipeptides (e.g., glycyl-L-alanine), which follow canonical hydrolysis pathways .

Quality Control and Analytical Methods

The USP mandates GY purity ≥98%, with strict limits on impurities (e.g., free glycine, tyrosine, D-isomers) . Analytical methods include:

Biological Activity

Glycyl-L-tyrosine (Gly-Tyr) is a dipeptide composed of the amino acids glycine and tyrosine. It has garnered attention in various fields of research due to its biological activities, particularly in nutrition, pharmacology, and molecular biology. This article explores the biological activity of Glycyl-L-tyrosine, highlighting its metabolic effects, antioxidant properties, and potential therapeutic applications.

Tyrosine Supplementation and Growth

Research has demonstrated that Glycyl-L-tyrosine plays a significant role in maintaining tyrosine pools in organisms, particularly under conditions of phenylalanine deficiency. A study involving phenylalanine-deficient rats showed that parenteral administration of Gly-Tyr effectively normalized plasma, liver, and kidney tyrosine concentrations. This indicates that Gly-Tyr can be utilized rapidly to support normal growth and nitrogen metabolism by providing free tyrosine, which is crucial for various physiological functions .

Table 1: Effects of Glycyl-L-Tyrosine on Tyrosine Levels in Phenylalanine-Deficient Rats

| Tissue | Control Tyrosine Level | Gly-Tyr Supplemented Level |

|---|---|---|

| Plasma | Higher | Normalized |

| Liver | Lower | Normalized |

| Kidney | Lower | Normalized |

Antioxidant Properties

Glycyl-L-tyrosine exhibits notable antioxidant activity. It functions as a radical scavenger, effectively inhibiting lipid peroxidation and protecting cells from oxidative damage. The presence of the phenolic hydroxyl group in the tyrosine moiety contributes significantly to its ability to stabilize free radicals . This property is particularly relevant in the context of diseases associated with oxidative stress, such as cardiovascular disorders and neurodegenerative diseases.

The antioxidant mechanism involves the donation of electrons to free radicals, preventing them from causing cellular damage. This activity not only protects cellular components but also mitigates inflammation by modulating the release and activity of inflammatory mediators .

Potential Therapeutic Uses

- Wound Healing : Glycyl-L-tyrosine has been investigated for its role in promoting collagen synthesis, which is essential for effective wound healing.

- Cognitive Function : There is emerging evidence suggesting that Gly-Tyr may help improve cognitive function and reduce fatigue, making it a candidate for further research in cognitive health .

- Skincare : Due to its antioxidant properties, Gly-Tyr is being explored in skincare formulations aimed at reducing oxidative stress on skin cells.

Case Studies and Research Findings

Several studies have evaluated the effects of graded intakes of Gly-Tyr on metabolic parameters in both animal models and human subjects. For instance, a study on parenterally fed neonates indicated that varying levels of Gly-Tyr intake influenced urinary excretion of tyrosine without adverse effects on liver function .

Table 2: Urinary Excretion of Tyrosine in Parenterally Fed Neonates

| Subject Group | Tyrosine Intake (mg·kg^-1·d^-1) | Urinary Excretion (μmol/mmol creatinine) |

|---|---|---|

| Low Intake | 0.11 | Elevated |

| Moderate Intake | 0.31 | Increased |

| High Intake | 108.1 | Within expected ranges |

These findings reinforce the safety and efficacy of Gly-Tyr as a source of free tyrosine for nutritional support.

Q & A

Q. What methodological approaches are recommended to assess the solubility and stability of Glycyl-L-tyrosine in parenteral nutrition formulations?

Glycyl-L-tyrosine's enhanced solubility compared to free tyrosine makes it advantageous for neonatal parenteral nutrition. Researchers should use high-performance liquid chromatography (HPLC) to quantify solubility under physiological pH (6.5–7.4) and assess stability via accelerated degradation studies at elevated temperatures (e.g., 40°C). Comparative studies should include free tyrosine as a control to validate solubility improvements .

Q. How can researchers ensure the purity of synthetic Glycyl-L-tyrosine in laboratory settings?

Purity verification requires a combination of techniques: nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to detect impurities. Refer to USP-NF standards (e.g., USP 40/NF 35) for acceptable purity thresholds and protocols for amino acid dipeptides .

Q. What standardized protocols exist for synthesizing Glycyl-L-tyrosine, and how can side reactions be minimized?

Solid-phase peptide synthesis (SPPS) is widely used. Key steps include:

- Activating the carboxyl group of glycine with carbodiimides (e.g., DCC).

- Coupling with L-tyrosine under inert conditions to prevent oxidation.

- Purifying via reverse-phase HPLC. Side reactions (e.g., racemization) are mitigated by maintaining low temperatures (<4°C) and using coupling agents like HOBt .

Advanced Research Questions

Q. How do molecular interactions between Glycyl-L-tyrosine and carboxypeptidase A inform enzymatic hydrolysis mechanisms?

X-ray crystallography studies reveal that Glycyl-L-tyrosine binds to carboxypeptidase A via hydrogen bonding between its amide group and Arg-145, while the tyrosine side chain occupies the hydrophobic pocket. Researchers should employ kinetic assays (e.g., Michaelis-Menten analysis) to measure hydrolysis rates and molecular dynamics simulations to model substrate-enzyme interactions .

Q. What experimental strategies resolve contradictions in tyrosine bioavailability data from neonatal studies using Glycyl-L-tyrosine?

Discrepancies often arise from variations in dipeptide hydrolysis rates or differences in neonatal metabolic capacity. To address this:

- Use isotopically labeled Glycyl-L-tyrosine (e.g., ¹³C-tyrosine) to track metabolic flux.

- Conduct dose-response studies with graded dipeptide intakes (e.g., 0–100 mg/kg/day) and measure plasma tyrosine levels via LC-MS/MS.

- Control for endogenous tyrosine production by excluding phenylalanine from formulations .

Q. How can voltammetric techniques optimize Glycyl-L-tyrosine-mediated gold nanoparticle synthesis?

Glycyl-L-tyrosine reduces Au(III) to Au(0) under alkaline conditions (pH >10). Cyclic voltammetry monitors redox potentials to identify optimal reduction kinetics, while transmission electron microscopy (TEM) validates nanoparticle size distribution. Adjusting the molar ratio of Glycyl-L-tyrosine to Au(III) (e.g., 2:1 vs. 1:1) can control particle morphology .

Q. What are the implications of molecular size and transporter affinity in designing Glycyl-L-tyrosine delivery systems for cell culture media?

Glycyl-L-tyrosine's small size enables rapid uptake via peptide transporters (e.g., PepT1). Researchers should compare transport kinetics with bulkier dipeptides (e.g., L-prolyl-L-tyrosine) using radiolabeled tracers (³H-Gly-Tyr) in cell monolayers. Optimize media pH (6.5–7.0) to balance solubility and transporter activity .

Methodological Considerations

Q. How should researchers design in vitro models to evaluate Glycyl-L-tyrosine as a tyrosine source in metabolic disorders?

Use primary hepatocytes or enterocytes from disease models (e.g., phenylketonuria). Measure dipeptidase activity via fluorometric assays and compare tyrosine incorporation into proteins versus catabolic pathways (e.g., oxidation to CO₂). Include inhibitors of peptide transporters (e.g., Gly-Sar) to assess uptake specificity .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Glycyl-L-tyrosine in preclinical studies?

Apply nonlinear regression models to estimate ED₅₀ (effective dose for 50% response) and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Meta-analyses of historical data (e.g., Roberts et al., 2001) can identify confounding variables like gestational age .

Data Interpretation and Validation

Q. How can contradictions between in vitro and in vivo efficacy of Glycyl-L-tyrosine be reconciled?

Differences often stem from variability in dipeptidase expression across tissues. Validate findings using:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.